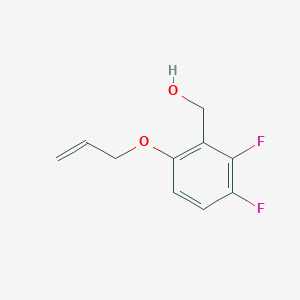
6-(Allyloxy)-2,3-difluorobenzyl Alcohol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Allyloxy)-2,3-difluorobenzyl Alcohol is an organic compound that features a benzyl alcohol group substituted with allyloxy and difluoro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Allyloxy)-2,3-difluorobenzyl Alcohol can be achieved through several methods:
-
Allylation of 2,3-difluorobenzyl Alcohol: : This method involves the reaction of 2,3-difluorobenzyl alcohol with an allylating agent such as allyl bromide in the presence of a base like potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
-
Fluorination of Allyloxybenzyl Alcohol: : Another approach is to start with allyloxybenzyl alcohol and introduce the fluorine atoms through a fluorination reaction. This can be done using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction parameters and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
6-(Allyloxy)-2,3-difluorobenzyl Alcohol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to remove the allyloxy group or to convert the alcohol group to a different functional group using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other groups through nucleophilic substitution reactions using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: 6-(Allyloxy)-2,3-difluorobenzaldehyde, 6-(Allyloxy)-2,3-difluorobenzoic acid.
Reduction: 6-(Allyloxy)-2,3-difluorotoluene.
Substitution: 6-(Methoxy)-2,3-difluorobenzyl Alcohol.
Scientific Research Applications
6-(Allyloxy)-2,3-difluorobenzyl Alcohol has several applications in scientific research:
Chemistry: It can be used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways due to its unique structure.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(Allyloxy)-2,3-difluorobenzyl Alcohol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors due to its structural features, influencing their activity.
Pathways Involved: It may affect metabolic pathways involving oxidation and reduction reactions, as well as pathways related to its substitution reactions.
Comparison with Similar Compounds
Similar Compounds
2,3-Difluorobenzyl Alcohol: Lacks the allyloxy group, making it less reactive in certain chemical reactions.
6-(Methoxy)-2,3-difluorobenzyl Alcohol: Similar structure but with a methoxy group instead of an allyloxy group, leading to different reactivity and applications.
6-(Allyloxy)-2,3-difluorotoluene: Similar structure but lacks the alcohol group, affecting its chemical properties and reactivity.
Uniqueness
6-(Allyloxy)-2,3-difluorobenzyl Alcohol is unique due to the presence of both allyloxy and difluoro groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C10H10F2O2 |
|---|---|
Molecular Weight |
200.18 g/mol |
IUPAC Name |
(2,3-difluoro-6-prop-2-enoxyphenyl)methanol |
InChI |
InChI=1S/C10H10F2O2/c1-2-5-14-9-4-3-8(11)10(12)7(9)6-13/h2-4,13H,1,5-6H2 |
InChI Key |
APKRGOTUXWIFKM-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=C(C(=C(C=C1)F)F)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


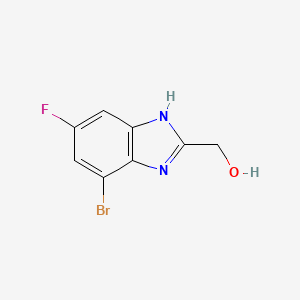

![4'-((4-Carboxyphenyl)ethynyl)-2',5'-dimethoxy-[1,1'-biphenyl]-4-carboxylicacid](/img/structure/B11926962.png)
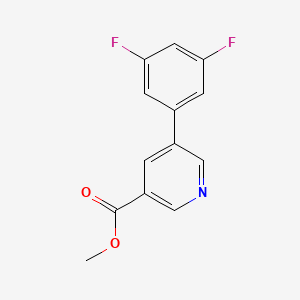
![alpha-D-GAL-[1->4]-beta-D-GAL-1->O-OTE](/img/structure/B11926969.png)
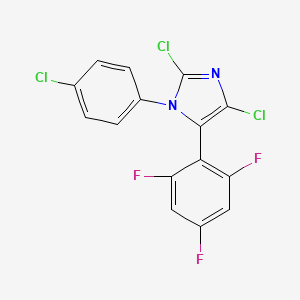


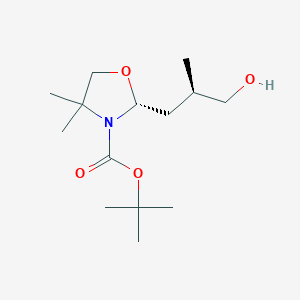
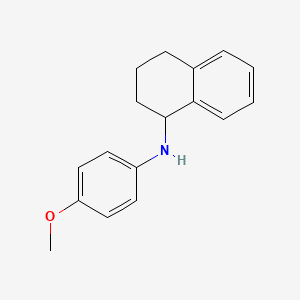


![3,6-Di-1-azetidinyl-9-[[4-[(1,2,4,5-tetrazin-3-yl)benzyl]carbamoyl]-2-carboxyphenyl]xanthylium, inner salt](/img/structure/B11927020.png)
![(1S)-1-[(1R,3R,4R,5R)-4-(benzoyloxy)-5-methyl-2,6-dioxabicyclo[3.1.0]hexan-3-yl]ethyl benzoate](/img/structure/B11927025.png)
